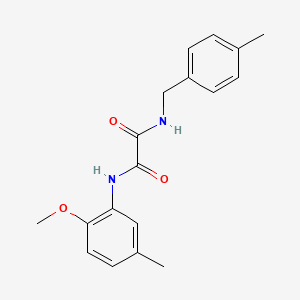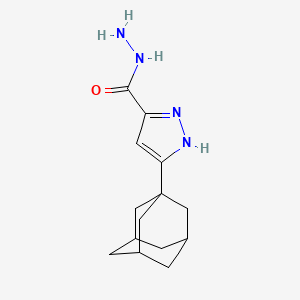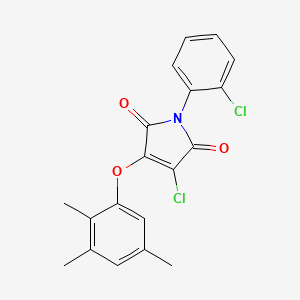![molecular formula C17H21N3O4S B5156148 N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as Ro 31-8220, is a chemical compound that has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Therefore, Ro 31-8220 has been used to investigate the role of PKC in various biological pathways and to identify potential therapeutic targets for a range of diseases.
Mécanisme D'action
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 works by binding to the catalytic domain of PKC and inhibiting its activity. PKC is a family of enzymes that phosphorylate target proteins in response to various stimuli, including hormones, growth factors, and neurotransmitters. PKC activation plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can be used to investigate the role of PKC in various biological pathways and to identify potential therapeutic targets for a range of diseases.
Biochemical and Physiological Effects
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has been shown to have a range of biochemical and physiological effects. For example, studies have shown that N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can inhibit the growth of cancer cells by blocking PKC activity. N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has also been shown to regulate insulin secretion and glucose metabolism, as well as to have potential therapeutic effects in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which makes it a valuable tool for investigating the role of PKC in various biological pathways. N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 is also relatively easy to use and has been widely used in scientific research for many years.
However, N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220. One potential area of research is the development of more selective PKC inhibitors that can be used to investigate the role of specific PKC isoforms in various biological pathways. Another area of research is the investigation of the potential therapeutic effects of N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, future research could focus on the development of novel drug delivery systems for N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220, which could enhance its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 was first synthesized by researchers at F. Hoffmann-La N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamideche Ltd. in Switzerland in the early 1990s. The synthesis method involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 in its final form.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has been widely used in scientific research to investigate the role of PKC in various biological pathways. For example, studies have shown that N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can inhibit the growth of cancer cells by blocking PKC activity. N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has also been used to investigate the role of PKC in the regulation of insulin secretion and glucose metabolism, as well as in the pathogenesis of cardiovascular diseases.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-7-9-20(10-8-12)25(22,23)15-5-3-14(4-6-15)17(21)18-16-11-13(2)24-19-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBTHIRGQNQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)

![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)
